![molecular formula C8H10BNO2 B13980693 6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980693.png)
6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound It is known for its unique chemical structure, which includes both an amino group and a boron-oxygen ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of 3-methylbenzo[c][1,2]oxaborol-1(3H)-ol with an amine source. One common method is the nucleophilic substitution reaction where the amino group is introduced into the oxaborol ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced forms of the original compound
Aplicaciones Científicas De Investigación
6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Crisaborole: A boron-containing compound used in the treatment of skin conditions like eczema.
Tavaborole: Another boron-based compound used as an antifungal agent.
Uniqueness
6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific chemical structure, which includes both an amino group and a boron-oxygen ring. This structure imparts unique chemical and biological properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H10BNO2 |
|---|---|
Peso molecular |
162.98 g/mol |
Nombre IUPAC |
1-hydroxy-3-methyl-3H-2,1-benzoxaborol-6-amine |
InChI |
InChI=1S/C8H10BNO2/c1-5-7-3-2-6(10)4-8(7)9(11)12-5/h2-5,11H,10H2,1H3 |
Clave InChI |
ODIGVCYHGWPPIU-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(C=CC(=C2)N)C(O1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)
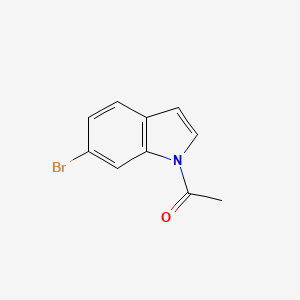
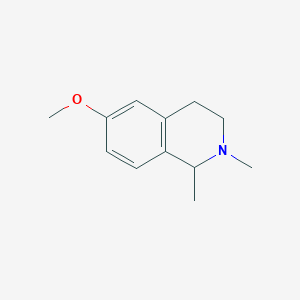
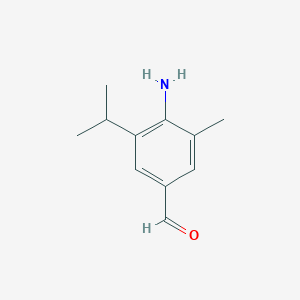
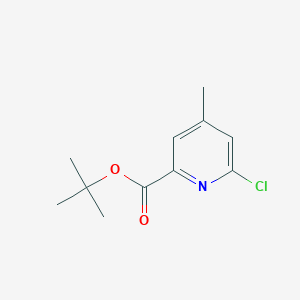
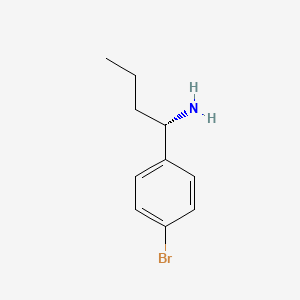
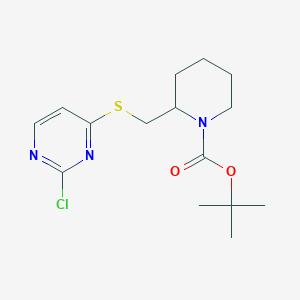
![2-(2-(4-aminopiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride](/img/structure/B13980655.png)
![Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13980659.png)
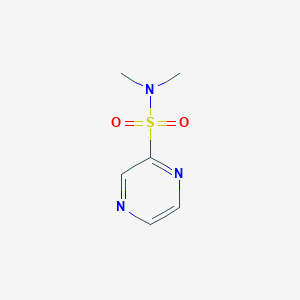
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)
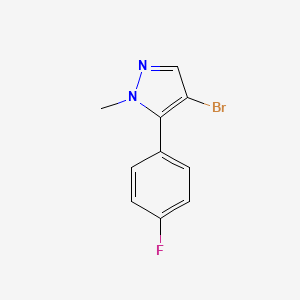
![[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)
